8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
8-{[Butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a 4-chlorophenyl group at position 3, a trifluoromethyl group at position 2, and a hydroxyl group at position 5. The defining structural feature is the 8-[(butyl(ethyl)amino)methyl] substituent, which introduces a tertiary amine moiety with branched alkyl chains. This compound’s molecular formula is C₂₃H₂₂ClF₃NO₃, with a molecular weight of 455.88 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-chlorophenyl group may contribute to π-π stacking interactions in biological targets . The tertiary amine group at position 8 likely improves solubility in polar solvents and could facilitate interactions with charged residues in enzymes or receptors.
Properties
IUPAC Name |
8-[[butyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF3NO3/c1-3-5-12-28(4-2)13-17-18(29)11-10-16-20(30)19(14-6-8-15(24)9-7-14)22(23(25,26)27)31-21(16)17/h6-11,29H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOAILDUAYNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation and Reduction: This compound can undergo oxidation reactions forming quinones and related structures. Reduction of the trifluoromethyl group can also be achieved under specific conditions.
Substitution Reactions: The presence of a halogen (chlorine) and hydroxyl group facilitates nucleophilic and electrophilic substitutions.
Common Reagents: Oxidizing agents such as potassium permanganate, reducing agents like lithium aluminium hydride, and trifluoromethylation reagents.
Major Products: The major products include quinones, various substituted aromatics, and reduced derivatives of the parent compound.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules, especially those in medicinal chemistry.
Biology and Medicine: Known for its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its structural similarity to other bioactive flavonoids.
Industry: It is employed in the manufacture of pharmaceuticals, as well as in the development of new materials due to its unique chemical properties.
Mechanism of Action: The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. It can inhibit various enzymes by binding to their active sites, modulate receptor activity, and affect intracellular signaling pathways. These interactions can lead to anti-inflammatory, antioxidant, and anticancer activities.
Comparison with Similar Compounds: Comparing this compound to others in the flavonoid family:
Quercetin: Like 8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, quercetin has antioxidant properties, but lacks the trifluoromethyl group, impacting its bioavailability and potency.
Rutin: Another flavonoid with strong antioxidant properties, rutin, is less effective in anti-inflammatory applications compared to our target compound.
Apigenin: Known for its anticancer properties, apigenin has a simpler structure without the butyl and ethylamino groups, leading to different pharmacokinetic properties.
This compound's unique functional groups and structural complexity offer advantages in specific therapeutic areas compared to more well-known flavonoids, making it an interesting candidate for further research and development in various fields.
Comparison with Similar Compounds
Amino Group Variations
- Diethylamino derivative (): The perchlorate salt 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (C₂₁H₂₀Cl₂F₃NO₇, MW 526.285) shares the same chromenone core but substitutes butyl(ethyl)amine with diethylamine. The perchlorate counterion enhances crystallinity but may limit bioavailability due to ionic interactions .
- Dimethylamino derivatives (): Compounds like 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (C₂₀H₁₈F₃NO₄, MW 393.361) replace the 4-chlorophenyl group with 2- or 4-methoxyphenyl substituents. The dimethylamino group offers lower steric hindrance than butyl(ethyl)amino, which may enhance receptor access but reduce lipophilicity .
- Piperazinyl derivative (): 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one introduces a cyclic amine (piperazine), which is more rigid and polar than butyl(ethyl)amino. Piperazine derivatives are often used in drug design for their hydrogen-bonding capacity and metabolic stability .
Core Modifications
- Trifluoromethyl vs. Methyl (): The compound 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one replaces the trifluoromethyl group with a methyl group. The methyl group also decreases molecular weight (MW 356.81 vs. 455.88) .
- Aromatic Ring Modifications (): 8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (C₂₃H₂₂F₃NO₃) replaces the 4-chlorophenyl group with a simple phenyl ring, eliminating the electron-withdrawing chlorine atom. This may reduce π-π stacking and alter redox properties .
Physicochemical and Pharmacological Properties
Table 1: Key Comparative Data
Solubility and Stability
- The tertiary amine (butyl(ethyl)amino) may form hydrochloride salts to improve solubility, as seen in perchlorate derivatives ().
- Piperazinyl and azepanyl derivatives () exhibit higher polarity due to cyclic amines, enhancing solubility in polar solvents like DMSO or ethanol .
Crystallography
- Tools like SHELXL () and ORTEP-3 () are critical for resolving chromenone structures. The target compound’s crystal packing is expected to resemble ’s hydrogen-bonded networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
